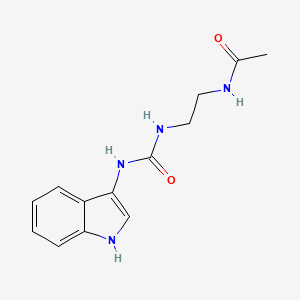
N-(2-(3-(1H-吲哚-3-基)脲基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It has a linear formula of C12H14N2O and a molecular weight of 202.258 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate, which is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide . The corresponding hydrazide is reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Molecular Structure Analysis
The molecular structure of “N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide” is characterized by an indole moiety that carries an alkyl chain at the 3-position . The structural characterization of synthesized compounds is done by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide” include a linear formula of C12H14N2O, a molecular weight of 202.258 , and it belongs to the class of organic compounds known as 3-alkylindoles .科学研究应用
抗过敏药
与 N-(2-(3-(1H-吲哚-3-基)脲基)乙基)乙酰胺密切相关的 N-(吡啶-4-基)-(吲哚-3-基)烷基酰胺已被合成并研究其抗过敏特性。研究表明,该系列中的某些衍生物表现出显着的抗过敏效力,其中一种化合物在组胺释放试验中比阿司咪唑明显更有效。这些发现表明在治疗过敏性疾病中潜在的治疗应用 (Cecilia Menciu 等人,1999 年)。
化学选择性乙酰化
2-氨基苯酚化学选择性乙酰化为 N-(2-羟苯基)乙酰胺(抗疟疾药物合成中的中间体),展示了 N-(2-(3-(1H-吲哚-3-基)脲基)乙基)乙酰胺衍生物在有机合成中的多功能性。该过程突出了该化合物在药物开发中的潜在用途 (Deepali B Magadum & G. Yadav,2018 年)。
抗癌药物合成
N-(2-氨基苯基)-2-(2-异丙苯氧基)乙酰胺的合成和分子对接分析表明其作为抗癌药物的潜力。这项研究提供了对类似乙酰胺衍生物的结构和功能方面的见解,表明它们在癌症治疗中的适用性 (Gopal Sharma 等人,2018 年)。
抗高血糖和抗氧化剂
已合成吲哚-3-乙酰胺并评估其抗高血糖和抗氧化活性。这些化合物,包括与 N-(2-(3-(1H-吲哚-3-基)脲基)乙基)乙酰胺相关的结构,在抑制对糖尿病管理至关重要的 α-淀粉酶方面显示出有希望的结果。这项研究强调了此类化合物在开发针对糖尿病和氧化应激相关疾病的新疗法中的潜力 (Kanwal 等人,2021 年)。
褪黑激素类似物
由氮杂吲哚和吲哚的二聚体合成新的褪黑激素类似物,包括与 N-(2-(3-(1H-吲哚-3-基)脲基)乙基)乙酰胺结构类似的化合物,证明了该化合物在开发针对睡眠障碍和昼夜节律紊乱的新疗法中的相关性 (J. Guillard 等人,2003 年)。
属性
IUPAC Name |
N-[2-(1H-indol-3-ylcarbamoylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9(18)14-6-7-15-13(19)17-12-8-16-11-5-3-2-4-10(11)12/h2-5,8,16H,6-7H2,1H3,(H,14,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSXLVOBDCPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

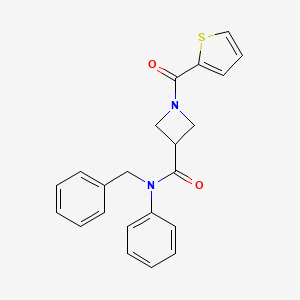
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2967033.png)
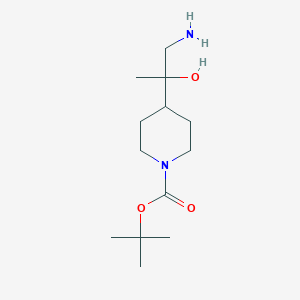
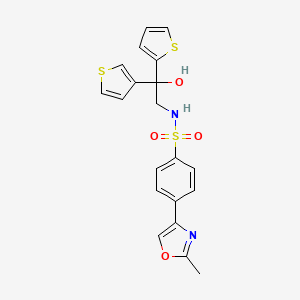
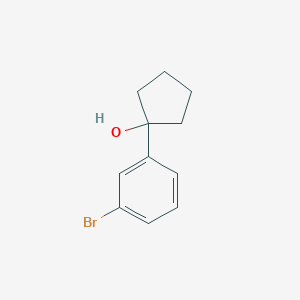
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)
![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)
![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)
![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)
